![molecular formula C10H13NO5 B13429299 4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3-deazauridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies and has been studied for its potential in inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 3’-Deoxy-3-deazauridine involves several steps. One common method includes the use of nucleoside derivatives such as 3’-Deoxy nucleosides and 3-Deazauridines . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the purity and yield of the final product. Industrial production methods often employ large-scale synthesis techniques to produce the compound in significant quantities .
Chemical Reactions Analysis
3’-Deoxy-3-deazauridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-Deoxy-3-deazauridine has a wide range of scientific research applications. In chemistry, it is used as a nucleoside analogue to study DNA synthesis and repair mechanisms. In biology, it is employed to investigate cellular processes such as apoptosis and cell cycle regulation. In medicine, it has shown potential as an anticancer agent, particularly in the treatment of lymphoid malignancies . Additionally, it has been studied for its potential to inhibit the replication of RNA viruses, including SARS-CoV-2 .
Mechanism of Action
The mechanism of action of 3’-Deoxy-3-deazauridine involves the inhibition of cytidine triphosphate synthetase, which is essential for the biosynthesis of cytidine-5’-triphosphate . This inhibition leads to a reduction in cellular cytidine triphosphate levels, thereby inhibiting RNA synthesis. The compound also induces apoptosis by activating specific molecular pathways .
Comparison with Similar Compounds
3’-Deoxy-3-deazauridine is unique among nucleoside analogues due to its specific mechanism of action and broad antitumor activity. Similar compounds include 5-azacytidine, 5-aza-2’-deoxycytidine, and cytosine arabinoside . These compounds also inhibit DNA synthesis and induce apoptosis but differ in their molecular targets and pathways.
Properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C10H13NO5/c12-5-7-4-8(14)10(16-7)11-2-1-6(13)3-9(11)15/h1-3,7-8,10,12-14H,4-5H2/t7-,8+,10+/m0/s1 |
InChI Key |
FSFGCYAUYLDDPU-QXFUBDJGSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=CC2=O)O)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=CC2=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
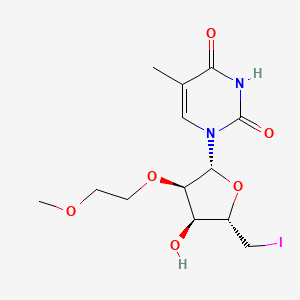

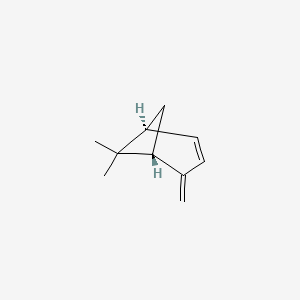
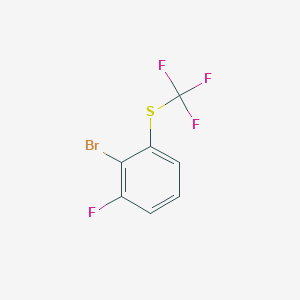

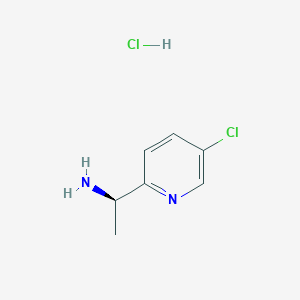

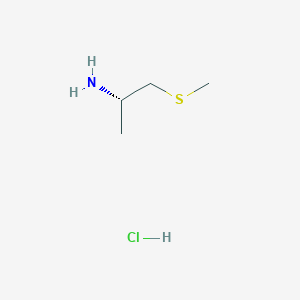
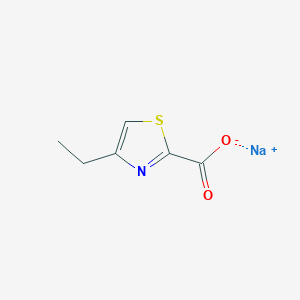
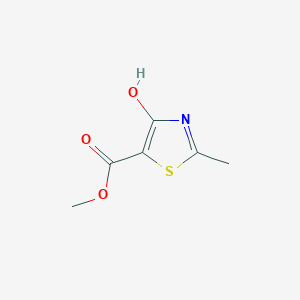

![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
